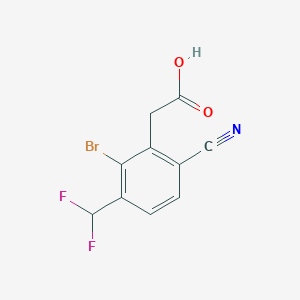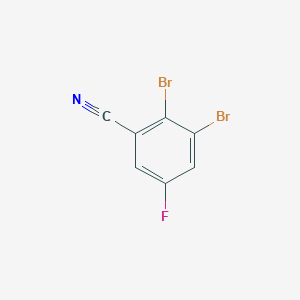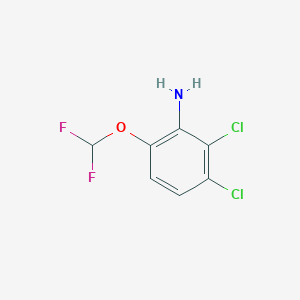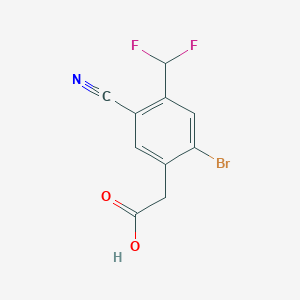![molecular formula C10H13BrClNO2S B1447491 3-[(4-ブロモフェニル)スルホニル]ピロリジン塩酸塩 CAS No. 1864016-64-7](/img/structure/B1447491.png)
3-[(4-ブロモフェニル)スルホニル]ピロリジン塩酸塩
説明
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO2S and its molecular weight is 326.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
「3-[(4-ブロモフェニル)スルホニル]ピロリジン塩酸塩」分子の一部であるピロリジン環は、医薬品化学者によって人間の病気の治療のための化合物を得るために広く使用されています . この飽和した足場に対する関心は、sp3ハイブリダイゼーションによるファーマコフォア空間を効率的に探索する可能性、分子の立体化学への貢献、および環の非平面性による三次元(3D)カバレッジの増加によって高められています .
抗菌剤
この化合物は、グラム陽性病原体と戦うための新規抗菌剤を開発するための有望な可能性を示しています . これは、特に腸球菌ファエシウムによるバイオフィルム関連感染症の対策として重要です .
抗酸化効果
この化合物は、DPPH、ABTS、およびフェリック還元力アッセイによって抗酸化活性を試験されています . これらのアッセイの結果は、この化合物が有意な抗酸化効果を持っていることを示しています .
毒性試験
この化合物は、淡水ミジンコであるダフニア・マグナ・ストラウスの毒性を試験されています . この試験の結果は、この化合物の環境への影響に関する貴重な情報を得ることができます .
インシリコ研究
この化合物の潜在的な抗菌効果と毒性に関するインシリコ研究が実施されています . これらの研究は、この化合物の潜在的な用途とリスクに関する貴重な洞察を提供することができます .
新規化合物の合成
この化合物は、N-アシル-α-アミノ酸、4H-1,3-オキサゾール-5-オン、2-アシルアミノケトン、および1,3-オキサゾールを含む新規化合物の合成に使用できます . これらの新規化合物は、科学研究のさまざまな分野で幅広い用途を持つ可能性があります .
生化学分析
Biochemical Properties
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzymes, potentially inhibiting or activating their functions . These interactions can influence the biochemical pathways in which these enzymes are involved, thereby affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of certain signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell. These changes can have downstream effects on cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its long-term effects on cells.
Dosage Effects in Animal Models
The effects of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride can vary with different dosages in animal models . At lower doses, it may have minimal effects, while higher doses could lead to significant changes in cellular function. It is important to identify the threshold doses that elicit specific responses and to monitor for any toxic or adverse effects at high doses.
Metabolic Pathways
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is involved in various metabolic pathways . It interacts with enzymes and cofactors that are crucial for these pathways. By influencing these interactions, the compound can alter metabolic fluxes and metabolite levels within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride within cells and tissues are critical for its function . It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and overall effects.
Subcellular Localization
The subcellular localization of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is an important aspect of its function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall effects on cellular processes.
特性
IUPAC Name |
3-(4-bromophenyl)sulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKFLKHFZRKURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


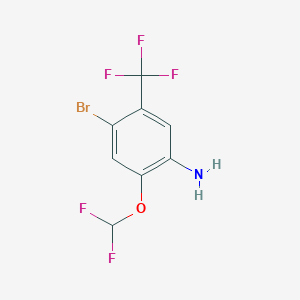


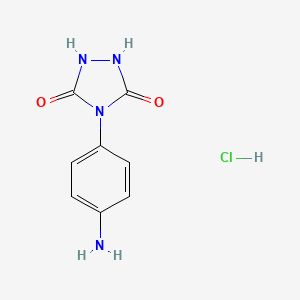

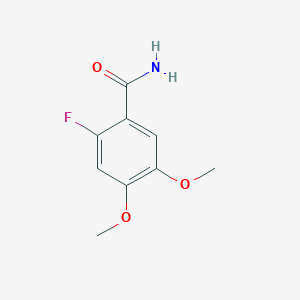
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)


